Phenanthrene-9-carboxamidine
Description
Phenanthrene-9-carboxamidine is a polycyclic aromatic hydrocarbon derivative featuring a carboxamidine (-C(=NH)NH₂) functional group at the 9-position of the phenanthrene scaffold. The carboxamidine group distinguishes it from related compounds by introducing a strongly basic moiety, which may enhance solubility in acidic environments and influence binding interactions in biological systems.
Properties
CAS No. |
885953-86-6 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
phenanthrene-9-carboximidamide |
InChI |
InChI=1S/C15H12N2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17) |
InChI Key |
CSRIDCBXOMSKSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of Phenanthrene-9-carboxamidine and its analogs based on available evidence:
Key Observations:
Functional Group Reactivity :
- The aldehyde group in Phenanthrene-9-carboxaldehyde renders it electrophilic, facilitating reactions like Schiff base formation .
- The thiocarboxamide group in Phenanthrene-9-thiocarboxamide may participate in hydrogen bonding and metal coordination, similar to thioamide-containing drugs .
- This compound ’s basic carboxamidine group likely enhances protonation under physiological conditions, improving solubility and interaction with nucleic acids or enzymes.
Physicochemical Properties :
- Phenanthrene-9-carboxaldehyde exhibits a molecular weight of 206.24 g/mol and standard melting/boiling points consistent with aromatic aldehydes .
- Phenanthrene-9-thiocarboxamide ’s higher molecular weight (237.32 g/mol) reflects sulfur incorporation, which may increase hydrophobicity compared to the carboxamidine analog .
Research Implications and Limitations
- Data Gaps : Direct experimental data on This compound —such as melting points, solubility, and spectral characterization—are absent in the provided evidence.
- Hypothetical Predictions : Computational methods (e.g., Joback or Crippen models) could estimate properties like logP or pKa, leveraging data from Phenanthrene-9-carboxaldehyde .
- Biological Relevance : The carboxamidine group’s basicity may position this compound as a DNA intercalator or enzyme inhibitor, akin to acridine-based therapeutics .
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